molecular formula C17H21N3O4S2 B2548477 N-[6-(1-piperidinylsulfonyl)-1,3-benzothiazol-2-yl]tetrahydro-2-furancarboxamide CAS No. 701932-00-5

N-[6-(1-piperidinylsulfonyl)-1,3-benzothiazol-2-yl]tetrahydro-2-furancarboxamide

Cat. No. B2548477
CAS RN: 701932-00-5
M. Wt: 395.49
InChI Key: DAMOOGIJYSKQLK-UHFFFAOYSA-N
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Description

The compound N-[6-(1-piperidinylsulfonyl)-1,3-benzothiazol-2-yl]tetrahydro-2-furancarboxamide is not directly mentioned in the provided papers. However, the papers do discuss related compounds that share structural motifs with the compound . For instance, the first paper describes a series of N-(1H-tetrazol-5-yl)-6-phenyl-2-pyridinecarboxamides, which, like the compound of interest, contain a heterocyclic core and a substituted amide group . The second paper discusses the synthesis of novel 6-fluoro-4-piperidinyl-1,2-benzisoxazole amides, which include a piperidinyl group similar to the one in the compound of interest . These structural similarities may suggest potential antiallergic and antimicrobial activities for the compound , although specific studies on this compound would be required to confirm such properties.

Synthesis Analysis

The synthesis of related compounds involves the condensation of different acid chlorides with aromatic or heteroaromatic amines. In the case of the 6-fluoro-4-piperidinyl-1,2-benzisoxazole amides, the process includes the use of triethylamine as an acid scavenger and dichloroethane as a solvent . Although the exact synthesis of this compound is not detailed, it is likely that a similar approach could be employed, with the appropriate starting materials and reaction conditions tailored to the specific functional groups present in the compound.

Molecular Structure Analysis

The molecular structure of compounds similar to the one of interest typically features a complex arrangement of rings, including benzene or pyridine rings, and various substituents that can influence the compound's biological activity. For example, the presence of a tetrazolyl group in the N-(1H-tetrazol-5-yl)-6-phenyl-2-pyridinecarboxamides is significant for their antiallergic activity . The molecular structure analysis of the compound would involve examining the influence of the piperidinylsulfonyl group and the tetrahydrofuran ring on its chemical behavior and potential biological activities.

Chemical Reactions Analysis

The chemical reactions involving compounds with similar structures to the compound of interest can be quite diverse, depending on the functional groups present. The reactivity of the amide bond, the potential for substitution reactions on the aromatic or heteroaromatic rings, and the presence of electron-withdrawing or electron-donating groups all play a role in determining the types of chemical reactions these compounds can undergo. The papers provided do not detail specific reactions for the compound of interest, but they do suggest that the structural components present can participate in various chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds like this compound would be influenced by their molecular structure. The presence of heteroatoms, the degree of saturation within the rings, and the types of substituents can affect properties such as solubility, melting point, and stability. The antimicrobial activity of related compounds suggests that they have sufficient stability and solubility to interact with biological targets . A detailed analysis of the physical and chemical properties of the compound would require experimental data, which is not provided in the papers.

Scientific Research Applications

Synthesis and Biological Activities

Synthesis and Microbial Studies : A study involved synthesizing various derivatives, including compounds related to the chemical structure , to assess their antibacterial and antifungal activities. The compounds demonstrated considerable antimicrobial properties, highlighting their potential in developing new antimicrobial agents (Patel & Agravat, 2007).

Antimicrobial Activity : Further research into the synthesis of new pyridine derivatives, including those related to N-[6-(1-piperidinylsulfonyl)-1,3-benzothiazol-2-yl]tetrahydro-2-furancarboxamide, has shown these compounds to possess significant antibacterial activity. This underscores the potential of these compounds in treating bacterial infections (Patel, Agravat, & Shaikh, 2011).

Potential Antipsychotic Applications

Antipsychotic Agent Evaluation : Some derivatives have been evaluated for their potential as antipsychotic agents by examining their binding to dopamine and serotonin receptors. This study indicates a promising avenue for the development of new antipsychotic medications, showcasing the versatility of compounds within this chemical class (Norman et al., 1996).

Antagonistic Activity on Cannabinoid Receptors

Molecular Interaction with CB1 Receptor : Another study focused on the interaction of a structurally similar compound with the CB1 cannabinoid receptor, suggesting potential applications in understanding and modulating cannabinoid receptor activity. This research provides insights into the therapeutic potential of these compounds in managing conditions influenced by cannabinoid receptor signaling (Shim et al., 2002).

Synthesis and Antibacterial Study

N-Substituted Derivatives and Antibacterial Activity : The synthesis of N-substituted derivatives and their subsequent antibacterial study underscore the significant biological activity of these compounds against both Gram-negative and Gram-positive bacteria. This research further supports the potential utility of these compounds in developing new antibacterial therapies (Khalid et al., 2016).

properties

IUPAC Name

N-(6-piperidin-1-ylsulfonyl-1,3-benzothiazol-2-yl)oxolane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O4S2/c21-16(14-5-4-10-24-14)19-17-18-13-7-6-12(11-15(13)25-17)26(22,23)20-8-2-1-3-9-20/h6-7,11,14H,1-5,8-10H2,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAMOOGIJYSKQLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)N=C(S3)NC(=O)C4CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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